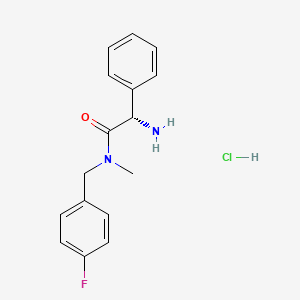
2-Chloro-3-ethynyl-4-fluoropyridine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Chloro-3-ethynyl-4-fluoropyridine is a heterocyclic organic compound with the molecular formula C(_7)H(_3)ClFN It is a derivative of pyridine, characterized by the presence of chlorine, ethynyl, and fluorine substituents on the pyridine ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 2-Chloro-3-ethynyl-4-fluoropyridine typically involves multi-step organic reactions. One common method includes the halogenation of 3-ethynyl-4-fluoropyridine using a chlorinating agent such as thionyl chloride or phosphorus pentachloride under controlled conditions. The reaction is usually carried out in an inert solvent like dichloromethane or chloroform at low temperatures to prevent side reactions.
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. Catalysts and optimized reaction conditions are employed to ensure high purity and minimize by-products. The use of automated systems for monitoring and controlling reaction parameters is also common in industrial settings.
Analyse Des Réactions Chimiques
Types of Reactions: 2-Chloro-3-ethynyl-4-fluoropyridine undergoes various types of chemical reactions, including:
Nucleophilic Substitution: The chlorine atom can be replaced by nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction: The ethynyl group can participate in oxidation reactions to form carbonyl compounds or reduction reactions to yield alkenes or alkanes.
Coupling Reactions: The ethynyl group can undergo coupling reactions, such as Sonogashira coupling, to form carbon-carbon bonds with aryl or vinyl halides.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide in polar aprotic solvents (e.g., dimethyl sulfoxide) at elevated temperatures.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide in acidic or basic media.
Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst.
Major Products:
Nucleophilic Substitution: Substituted pyridines with various functional groups.
Oxidation: Pyridine carboxylic acids or ketones.
Reduction: Alkenes or alkanes derived from the ethynyl group.
Applications De Recherche Scientifique
2-Chloro-3-ethynyl-4-fluoropyridine has diverse applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of complex organic molecules, pharmaceuticals, and agrochemicals.
Biology: Investigated for its potential as a bioactive compound in drug discovery and development.
Medicine: Explored for its role in the synthesis of medicinal compounds with potential therapeutic effects.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism of action of 2-Chloro-3-ethynyl-4-fluoropyridine depends on its interaction with molecular targets. In biological systems, it may interact with enzymes or receptors, leading to modulation of biochemical pathways. The ethynyl group can participate in covalent bonding with active sites, while the fluorine atom can influence the compound’s electronic properties and binding affinity.
Comparaison Avec Des Composés Similaires
2-Chloro-3-fluoropyridine: Lacks the ethynyl group, making it less reactive in certain coupling reactions.
3-Ethynyl-4-fluoropyridine: Lacks the chlorine atom, affecting its nucleophilic substitution reactions.
2-Chloro-4-fluoropyridine: Lacks the ethynyl group, limiting its applications in carbon-carbon coupling reactions.
Uniqueness: 2-Chloro-3-ethynyl-4-fluoropyridine is unique due to the presence of both chlorine and ethynyl groups, which provide a versatile platform for various chemical transformations. Its combination of substituents allows for a wide range of reactions and applications, distinguishing it from other pyridine derivatives.
Propriétés
Formule moléculaire |
C7H3ClFN |
|---|---|
Poids moléculaire |
155.55 g/mol |
Nom IUPAC |
2-chloro-3-ethynyl-4-fluoropyridine |
InChI |
InChI=1S/C7H3ClFN/c1-2-5-6(9)3-4-10-7(5)8/h1,3-4H |
Clé InChI |
QNUXFVKPTCVRHU-UHFFFAOYSA-N |
SMILES canonique |
C#CC1=C(C=CN=C1Cl)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2,2'-[(7-Chloro-9h-fluoren-2-yl)imino]diethanol](/img/structure/B13132238.png)
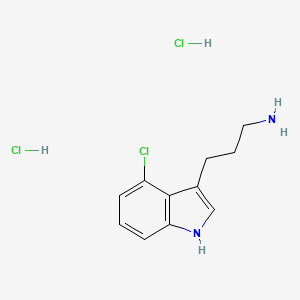
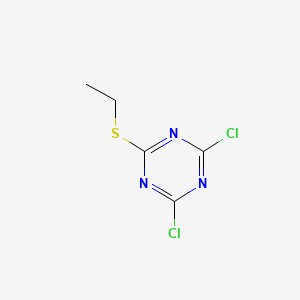


![1,1'-([1,1'-Biphenyl]-3,5-diylbis(azanediyl))bis(anthracene-9,10-dione)](/img/structure/B13132267.png)
![5-Methylfuro[2,3-b]pyridine](/img/structure/B13132275.png)
![8-Bromo-7-chloro-2-(2-methylphenyl)-[1,2,4]triazolo[1,5-c]pyrimidine](/img/structure/B13132277.png)
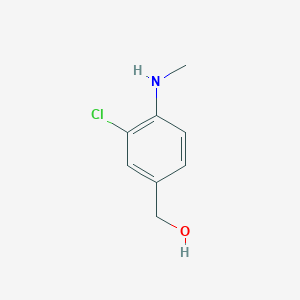

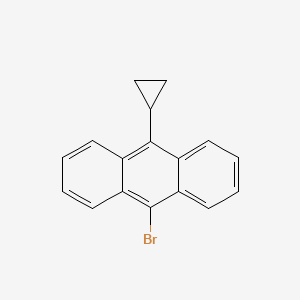
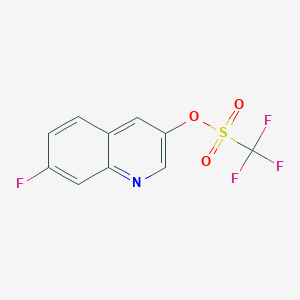
![6-Bromo-[1,1'-biphenyl]-2-carbonitrile](/img/structure/B13132329.png)
